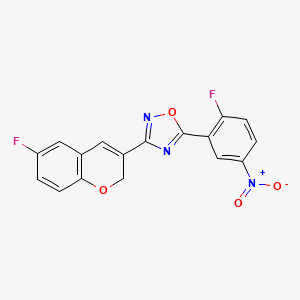
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the chromenyl intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a nitro compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-fluoro-2H-chromen-3-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(6-fluoro-2H-chromen-3-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both fluoro and nitro groups in 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole may impart unique chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H9F2N3O4 |
|---|---|
Poids moléculaire |
357.27 g/mol |
Nom IUPAC |
3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H9F2N3O4/c18-11-1-4-15-9(6-11)5-10(8-25-15)16-20-17(26-21-16)13-7-12(22(23)24)2-3-14(13)19/h1-7H,8H2 |
Clé InChI |
WVIOJTZQQHDPIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=C(O1)C=CC(=C2)F)C3=NOC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
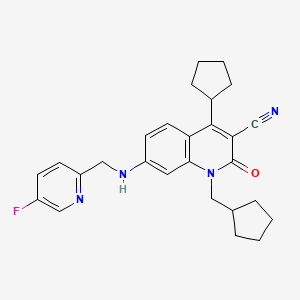

![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
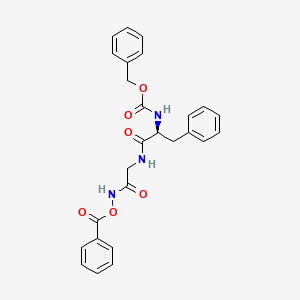
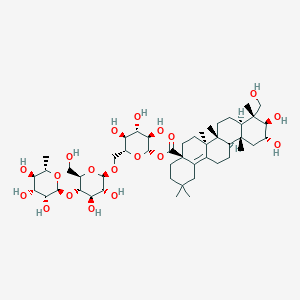
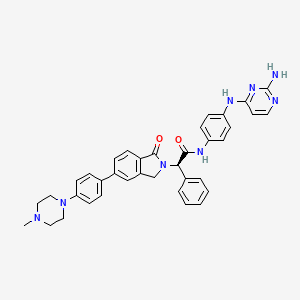
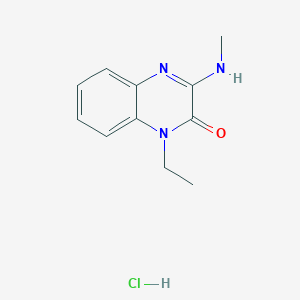
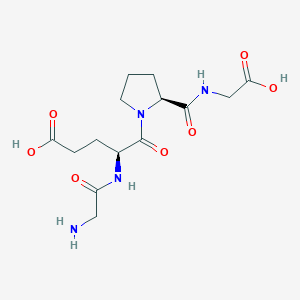

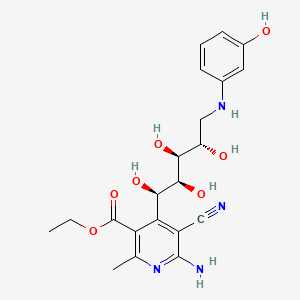

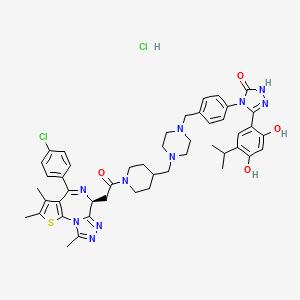
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
